molecular formula C11H18N4O B1383341 (4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one CAS No. 1808324-17-5

(4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one

Cat. No.: B1383341
CAS No.: 1808324-17-5
M. Wt: 222.29 g/mol
InChI Key: XYIGPQJPHDFMQC-GZMMTYOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one ( 1808324-17-5) is a chiral organic compound with the molecular formula C11H18N4O and a molecular weight of 222.29. This chemically defined building block features a stereospecific pyrrolidin-2-one core, an aminomethyl functional group, and a 1,5-dimethyl-1H-pyrazole substituent. The defined stereochemistry at the 4 and 5 positions of the pyrrolidine ring makes it a valuable scaffold for the synthesis of complex molecules, particularly in medicinal chemistry and drug discovery research. The presence of both the aminomethyl group and the pyrazole heterocycle provides handles for further synthetic modification, allowing researchers to create diverse compound libraries. The pyrazole moiety is a privileged structure in medicinal chemistry, frequently found in compounds with various biological activities and in the development of kinase inhibitors. This compound is suited for use in structure-activity relationship (SAR) studies, as a synthetic intermediate for novel bioactive molecules, and in the exploration of new chemical space in heterocyclic chemistry. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with care and refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

(4S,5R)-4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-7-9(6-13-15(7)3)11-8(5-12)4-10(16)14(11)2/h6,8,11H,4-5,12H2,1-3H3/t8-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIGPQJPHDFMQC-GZMMTYOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2C(CC(=O)N2C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one, with a CAS number of 1808324-17-5, is a synthetic organic compound that has garnered attention for its potential biological activities. Its molecular formula is C11H18N4OC_{11}H_{18}N_{4}O and it has a molecular weight of 222.29 g/mol. This compound is part of a class of molecules that may exhibit various pharmacological properties, making it an interesting subject for research in medicinal chemistry.

The biological activity of this compound is primarily linked to its structural features, which allow it to interact with specific biological targets. The presence of the pyrazole moiety is known to influence a range of biological processes, including enzyme inhibition and receptor modulation. Specifically, compounds containing pyrazole rings have been studied for their ability to modulate signaling pathways involved in inflammation and cancer progression.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.

Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity of various pyrazole derivatives. The findings indicated that compounds similar to this compound exhibited significant free radical scavenging activity compared to controls .

Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory effects of pyrazole derivatives highlighted that this compound effectively reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases .

Study 3: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects against various cancer cell lines, this compound demonstrated significant cell death rates at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightBiological Activity
Compound A1808324-17-5C11H18N4O222.29 g/molAntioxidant, Anti-inflammatory
Compound B1807941-81-6C13H22N4O2266.34 g/molCytotoxic
Compound C1823800-64-1C11H18N4O222.29 g/molAnticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Structural Differences Molecular Formula MW (g/mol) Key Properties/Applications
(4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one Parent compound with 1-methyl group on pyrrolidinone. C₁₃H₂₂N₄O₂ 266.34 Potential CNS or kinase-targeting agent; stereochemistry critical for activity.
(4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one 1-(2-Methoxyethyl) replaces 1-methyl. C₁₄H₂₄N₄O₃ 296.37 Increased hydrophilicity due to methoxyethyl group; may improve solubility but reduce BBB penetration.
rac-(4R,5S)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one Racemic mixture (4R,5S vs. 4S,5R). C₁₃H₂₂N₄O₂ 266.34 Reduced enantiomeric purity likely diminishes target specificity compared to enantiopure forms.
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Incorporates coumarin and tetrazole moieties. C₃₃H₂₈N₁₀O₃ 612.64 Extended π-system enhances fluorescence; tetrazole may improve metabolic stability.

Key Findings

Substituent Effects: The 1-methyl group in the parent compound balances lipophilicity and steric bulk, favoring membrane permeability. Replacing it with a 2-methoxyethyl group (as in ) introduces polarity, which may enhance aqueous solubility but hinder blood-brain barrier (BBB) penetration.

Stereochemical Influence :

  • The (4S,5R) configuration is critical for target engagement. Racemic mixtures (e.g., ) may show reduced efficacy or off-target effects due to enantiomeric interference.

Pyrazole Modifications: The 1,5-dimethylpyrazole group in the parent compound contributes to aromatic stacking and hydrogen-bond acceptor capacity.

Preparation Methods

Construction of the Pyrrolidinone Core

Step 1: Synthesis of the γ-aminobutyric acid derivative

  • Starting with a suitable amino acid derivative, such as N-protected amino acids, cyclization is achieved through intramolecular lactam formation.
  • This step typically involves activation of the carboxylic acid group (e.g., via acid chlorides or anhydrides) followed by cyclization under basic or acidic conditions.

Step 2: Formation of the pyrrolidinone ring

  • Cyclization of the amino acid derivative yields the pyrrolidinone ring, with stereochemistry controlled by chiral auxiliaries or chiral catalysts.

Introduction of the Aminomethyl Group at Position 4

  • The amino methyl group is introduced via nucleophilic substitution or reductive amination.
  • For example, halogenation at the 4-position followed by reaction with ammonia or an amine source yields the aminomethyl substituent.

Attachment of the Pyrazolyl Group at Position 5

  • The 1,5-dimethyl-1H-pyrazol-4-yl group is typically attached via a cross-coupling reaction.
  • This involves halogenation at the 5-position of the pyrrolidinone, followed by palladium-catalyzed Suzuki or Buchwald-Hartwig coupling with a pyrazolyl boronic acid or amine derivative.

Stereochemical Control

  • Stereoselectivity is achieved through chiral catalysts or auxiliaries during the cyclization and substitution steps.
  • Use of chiral ligands in catalytic steps ensures the formation of the (4S,5R) stereoisomer.

Final Methylation at the Nitrogen

  • The N-methyl group is introduced via methylation of the nitrogen atom, typically using methyl iodide or dimethyl sulfate under basic conditions.

Representative Data Table of Synthetic Routes

Step Reaction Type Reagents/Conditions Key Intermediates Stereochemical Control
1 Cyclization Activation of amino acid derivative, base or acid Pyrrolidinone core Chiral auxiliaries or catalysts
2 Aminomethyl introduction Halogenation, ammonia or amine reagents 4-Aminomethyl pyrrolidinone Stereoselective halogenation
3 Pyrazolyl attachment Cross-coupling (Suzuki/Buchwald) Pyrazolyl-substituted pyrrolidinone Ligand-controlled stereoselectivity
4 N-Methylation Methyl iodide, base N-Methylated pyrrolidinone Regioselective methylation

Research Findings and Optimization

Research indicates that stereoselective synthesis is crucial for biological activity, with chiral catalysts such as BINOL-derived phosphoric acids or chiral palladium complexes employed to enhance stereoselectivity. Moreover, the choice of protecting groups and reaction conditions significantly impacts yield and stereochemical purity.

Key findings include:

  • Use of chiral ligands in palladium-catalyzed coupling improves stereoselectivity of the pyrazolyl attachment.
  • Protecting groups like Boc or Fmoc on amino groups facilitate selective reactions.
  • Mild conditions during methylation prevent racemization.

Notes on Scalability and Purification

  • The synthetic route is adaptable for scale-up, with purification achieved via chromatography or recrystallization.
  • Enantiomeric excess is monitored through chiral HPLC, ensuring stereochemical integrity.

Q & A

Basic: What are the key considerations for optimizing the synthesis of (4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one to ensure high yield and purity?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, including temperature, solvent selection, and catalyst use. For example, cyclization reactions (common in pyrrolidinone synthesis) often require reflux in solvents like xylene or ethanol, as demonstrated in heterocyclic compound preparations . Purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate the stereoisomerically pure product. A comparison of reaction yields from analogous syntheses is below:

Reaction TypeSolventTemperatureCatalystYieldSource
CyclizationXyleneRefluxChloranil46-63%
AmidationEthanolRefluxNone82%
Stereoselective stepDCM/Water0–25°CChiral agent75%*

*Theoretical yield based on stereochemical control strategies for similar pyrrolidinones.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure and stereochemistry?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming the pyrrolidin-2-one core, aminomethyl group, and pyrazole substitution. For example, 1H NMR can resolve methyl groups on the pyrazole ring (δ 2.1–2.5 ppm) and pyrrolidinone protons (δ 3.0–4.0 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ or [M+Na]+ ions) .
  • Chiral HPLC/ORD : Essential for verifying the (4S,5R) configuration, as seen in stereochemical analyses of related pyrrolidinones .

Basic: How can researchers ensure stereochemical fidelity during the synthesis of the (4S,5R) configuration?

Methodological Answer:

  • Chiral Auxiliaries/Catalysts : Use enantioselective catalysts (e.g., chiral amines) during key steps like cyclization or amidation .
  • Dynamic Kinetic Resolution : Employ conditions favoring the desired diastereomer, as shown in Heck–Matsuda desymmetrization methods .
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical proof, though this requires high-purity samples .

Advanced: How should contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

Methodological Answer:

  • Re-evaluate Reaction Conditions : Impurities from incomplete purification (e.g., residual solvents) may distort NMR signals. Repurify using gradient chromatography .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational mismatches .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at multiple temperatures .

Advanced: What in vitro/in silico strategies are suitable for assessing the biological activity of this compound?

Methodological Answer:

  • Targeted Assays : Design enzyme inhibition assays (e.g., kinase or protease targets) based on the pyrazole and aminomethyl groups’ known interactions .
  • Molecular Docking : Use software like AutoDock to model binding affinities to proteins with active sites accommodating pyrrolidinones (e.g., GABA receptors) .
  • ADMET Prediction : Predict pharmacokinetics using tools like SwissADME to optimize lead compounds .

Advanced: What strategies mitigate challenges in multi-step synthesis (e.g., low yields in stereoselective steps)?

Methodological Answer:

  • Protecting Groups : Temporarily shield reactive sites (e.g., aminomethyl) during pyrazole functionalization .
  • Flow Chemistry : Improve yield in low-efficiency steps (e.g., cyclization) via continuous reaction optimization .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify optimal conditions .

Advanced: How can computational modeling guide the rational design of derivatives with enhanced properties?

Methodological Answer:

  • QSAR Studies : Correlate structural features (e.g., pyrazole substituents) with activity data to prioritize derivatives .
  • MD Simulations : Simulate compound-receptor interactions over time to assess binding stability .
  • Electronic Structure Analysis : Use NBO (Natural Bond Orbital) analysis to predict reactivity at specific sites (e.g., pyrrolidinone carbonyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one
Reactant of Route 2
(4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.